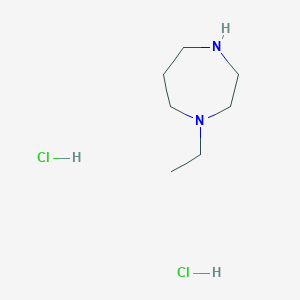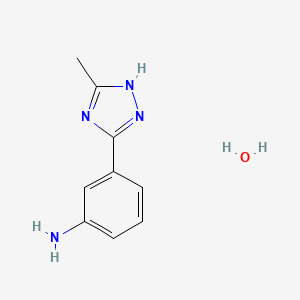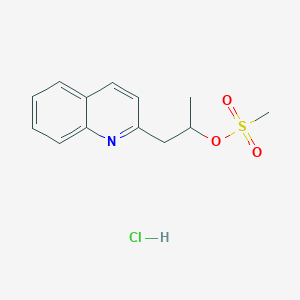
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride are not fully detailed in the search results. The molecular weight is 301.79 g/mol . Additional properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, MS) are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase (MetAP) inhibitors, revealing their significance in the study of enzyme inhibition mechanisms. These compounds show varied inhibitory potencies across different metal forms of Escherichia coli MetAP, highlighting the importance of metal concentration in their inhibitory action. X-ray structures of E. coli MetAP complexed with these inhibitors reveal a metal complex formation at the enzyme active site, emphasizing the role of extended hydrogen-bond and metal interaction networks in their mechanism of inhibition (Huang et al., 2006).
Antimicrobial and Antimalarial Agents
The synthesis of novel quinoline-based 1,2,3-triazoles has been explored for their antimicrobial and antimalarial activities. These compounds, synthesized from intermediates including methanesulfonic acid, demonstrate significant potential in combating various microorganisms and Plasmodium falciparum, the causative agent of malaria (Parthasaradhi et al., 2015).
Coordination Polymers and Supramolecular Complexes
Research has also focused on the synthesis and structural analysis of coordination complexes and supramolecular complexes involving quinolin-2-yl derivatives. These studies reveal the formation of one-dimensional chains and bimetallic rings under the influence of different anions, suggesting the potential of these compounds in the development of novel coordination polymers and supramolecular assemblies (Wu et al., 2015).
Corrosion Inhibition
Quinolin-2-yl derivatives have been investigated for their adsorption characteristics and inhibition of mild steel corrosion in acidic mediums. These studies reveal the compounds as mixed-type inhibitors, forming protective films on mild steel surfaces and protecting the metal from acid attack. The research underscores the importance of these compounds in industrial applications where corrosion resistance is crucial (Olasunkanmi et al., 2016).
Eigenschaften
IUPAC Name |
1-quinolin-2-ylpropan-2-yl methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S.ClH/c1-10(17-18(2,15)16)9-12-8-7-11-5-3-4-6-13(11)14-12;/h3-8,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJCBNFBGTCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)OS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-2-yl)propan-2-yl methanesulfonate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
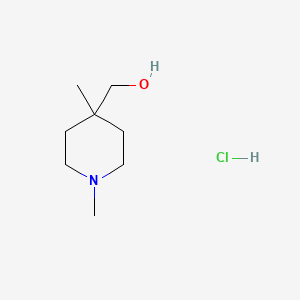
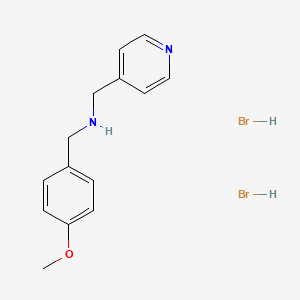
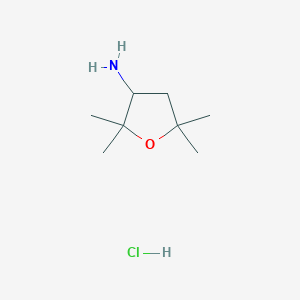
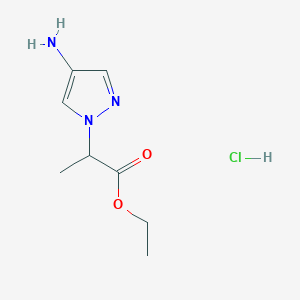
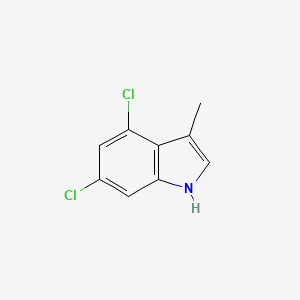
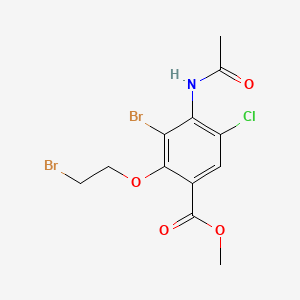
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
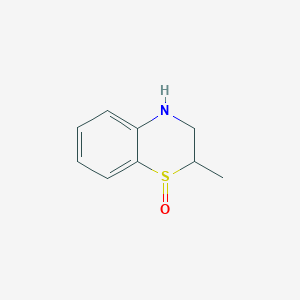
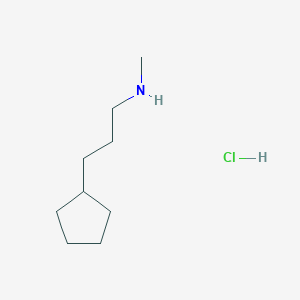
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
